molecular formula C14H19N7O2 B5627786 1-(6-aminopyrimidin-4-yl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane-6-carboxylic acid

1-(6-aminopyrimidin-4-yl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane-6-carboxylic acid

Cat. No. B5627786
M. Wt: 317.35 g/mol
InChI Key: GFEVHIYNTDWZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis approaches for related compounds often involve intricate reactions highlighting the complexity of achieving specific molecular frameworks. For instance, the synthesis of imidazo[4,5-e][1,4]diazepine derivatives using caffeidine demonstrates the intricate steps and conditions needed to form such complex structures, including intramolecular Michael addition and treatment with EtONa in ethanol (Ohsaki et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds similar to “1-(6-aminopyrimidin-4-yl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane-6-carboxylic acid” is often elucidated through crystallography and theoretical studies. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate offers insights into the crystal and molecular structures, providing a basis for understanding the structural intricacies of related compounds (Richter et al., 2023).

Chemical Reactions and Properties

Research on the chemical reactions and properties of related molecules reveals diverse reactivity and potential applications. The synthesis of pyrido and pyrimido-[1,4]diazepines from triaminopyridine and triaminopyrimidine illustrates the versatility of these compounds in forming new structures with significant biological activity potential (Insuasty et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. Although specific data for “1-(6-aminopyrimidin-4-yl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane-6-carboxylic acid” were not found, studies on related compounds provide valuable insights into how these properties can influence usability in different contexts.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, pH stability, and behavior under different conditions, are essential for understanding the potential applications and limitations of these compounds. Experimental and theoretical studies, such as those on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, offer detailed insights into these aspects, including molecular docking and reactivity profiles (Aayisha et al., 2019).

properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c15-11-5-13(19-9-18-11)21-4-3-20(6-10(7-21)14(22)23)8-12-16-1-2-17-12/h1-2,5,9-10H,3-4,6-8H2,(H,16,17)(H,22,23)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEVHIYNTDWZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=NC=CN2)C(=O)O)C3=NC=NC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-aminopyrimidin-4-yl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane-6-carboxylic acid

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